molecular formula C21H24FN3O4S B2742597 4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896291-20-6

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2742597
CAS No.: 896291-20-6
M. Wt: 433.5
InChI Key: QFALGHDPEOTVKI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a diethylsulfamoyl group and a fluorophenyl-pyrrolidinone moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring.

    Attachment of the Diethylsulfamoyl Group: This can be done through a sulfonation reaction using diethylamine and a sulfonyl chloride derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the substituted pyrrolidinone with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamide groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diethylsulfamoyl)-N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(N,N-diethylsulfamoyl)-N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-10-8-15(9-11-19)21(27)23-17-13-20(26)25(14-17)18-7-5-6-16(22)12-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFALGHDPEOTVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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